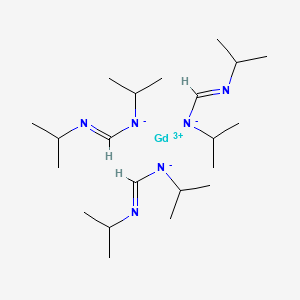![molecular formula C80H88Cl8O16 B6288699 3-Chloropropyloxyhydroxycalix[8]arene CAS No. 1005158-97-3](/img/structure/B6288699.png)
3-Chloropropyloxyhydroxycalix[8]arene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropropyloxyhydroxycalix[8]arene (3-CPOHC) is a type of calixarene, a cyclic organic compound with a molecular structure of a crown ether. Calixarenes are useful in a variety of applications, including drug delivery and molecular recognition. 3-CPOHC is a special type of calixarene that is particularly useful in its ability to bind to and release various molecules, making it an important tool in a number of scientific and medical applications. In
作用机制
3-Chloropropyloxyhydroxycalix[8]arene is able to bind to various molecules due to its hydrophobic and hydrophilic properties. The hydrophobic side of the molecule is able to bind to hydrophobic molecules, while the hydrophilic side is able to bind to hydrophilic molecules. This allows the molecule to bind to a variety of molecules, making it an effective tool for drug delivery and molecular recognition.
Biochemical and Physiological Effects
3-Chloropropyloxyhydroxycalix[8]arene has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, as well as an effect on the binding of molecules to cell membranes. Additionally, it has been found to have an effect on the release of drugs, as well as an effect on the absorption of drugs.
实验室实验的优点和局限性
3-Chloropropyloxyhydroxycalix[8]arene has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient tool for laboratory experiments. Additionally, it is able to bind to a variety of molecules, making it an effective tool for drug delivery and molecular recognition. However, there are also some limitations to using 3-Chloropropyloxyhydroxycalix[8]arene in laboratory experiments. One of the main limitations is that it can be difficult to purify the compound, as there are often unwanted byproducts present. Additionally, the compound can be unstable, making it difficult to store for long periods of time.
未来方向
There are a number of potential future directions for research involving 3-Chloropropyloxyhydroxycalix[8]arene. One potential direction is to study the interaction of 3-Chloropropyloxyhydroxycalix[8]arene with other molecules, such as proteins and enzymes. Additionally, further research could be done to explore the potential of using 3-Chloropropyloxyhydroxycalix[8]arene as a drug delivery system. Additionally, further research could be done to explore the potential of using 3-Chloropropyloxyhydroxycalix[8]arene as a tool for molecular recognition. Finally, further research could be done to explore the potential of using 3-Chloropropyloxyhydroxycalix[8]arene as a tool for enzyme inhibition.
合成方法
3-Chloropropyloxyhydroxycalix[8]arene is synthesized through a reaction of 3-chloropropyl-4-hydroxybenzoic acid with 1,3-dibromo-2-chloro-5,6-dihydroxybenzene in the presence of potassium hydroxide. The reaction of these two molecules results in the formation of a benzene ring with a hydroxyl group and a chlorine atom attached to the ring. The chlorine atom then reacts with the hydroxyl group, forming the 3-Chloropropyloxyhydroxycalix[8]arene compound. This reaction is often performed in aqueous solution and is typically followed by a purification process to remove any unwanted byproducts.
科学研究应用
3-Chloropropyloxyhydroxycalix[8]arene has a variety of scientific and medical applications, including drug delivery and molecular recognition. It has been used in research to study the binding of molecules to cell membranes and to study the interaction of molecules with proteins. 3-Chloropropyloxyhydroxycalix[8]arene has also been used in drug delivery systems, as it is able to bind to and release drugs, making it an important tool for drug delivery. Additionally, 3-Chloropropyloxyhydroxycalix[8]arene has been used in the study of enzyme inhibition, as it is able to bind to and inhibit certain enzymes.
属性
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H88Cl8O16/c81-9-1-17-97-73-49-25-51-35-66(90)37-53(74(51)98-18-2-10-82)27-55-39-68(92)41-57(76(55)100-20-4-12-84)29-59-43-70(94)45-61(78(59)102-22-6-14-86)31-63-47-72(96)48-64(80(63)104-24-8-16-88)32-62-46-71(95)44-60(79(62)103-23-7-15-87)30-58-42-69(93)40-56(77(58)101-21-5-13-85)28-54-38-67(91)36-52(75(54)99-19-3-11-83)26-50(73)34-65(89)33-49/h33-48,89-96H,1-32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUUBPXOWKJLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)OCCCCl)OCCCCl)OCCCCl)OCCCCl)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H88Cl8O16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1589.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)

![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)